(2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid

Description

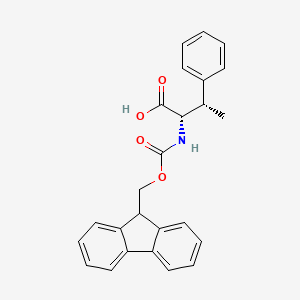

(2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid is a chiral, Fmoc (fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its structure features:

- A butanoic acid backbone with stereogenic centers at C2 (S-configuration) and C3 (S-configuration).

- An Fmoc group at the amino position, providing protection during peptide synthesis.

- A phenyl substituent at the C3 position, contributing to hydrophobicity and steric bulk.

This compound is widely used in peptide synthesis and medicinal chemistry due to its stability under basic conditions and ease of deprotection under mild acidic conditions . Its molecular formula is C25H23NO5 (molecular weight: 417.45 g/mol), with CAS number 321524-79-2 .

Properties

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)/t16-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWJZRLWGALBIQ-HJPURHCSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc Protection of β-Methylphenylalanine

The foundational step involves introducing the fluorenylmethoxycarbonyl (Fmoc) group to the amino group of β-methylphenylalanine. Industrial protocols from suppliers such as Shanghai GL Peptide Ltd. and Wuxi Asia Peptide Biotechnology utilize Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (e.g., triethylamine or sodium bicarbonate). The reaction proceeds at 0–25°C for 4–6 hours, achieving yields of 85–92% after purification via recrystallization from ethyl acetate/hexane mixtures.

Reaction Scheme:

Stereochemical Control

The (2S,3S) configuration is enforced using chiral auxiliaries or asymmetric catalysis. A patent by Shenzhen Polymeri Biochemical Technology describes the use of (R)-BINOL-phosphoric acid to induce enantioselective alkylation of a Schiff base intermediate derived from phenylalanine. This method achieves enantiomeric excess (ee) >98% but requires low temperatures (-20°C) and extended reaction times (48 hours).

Advanced Stereoselective Synthesis

Diastereomeric Crystallization

J & K Scientific Ltd. reports a resolution-based approach where racemic β-methylphenylalanine is reacted with (1S,2R)-camphorsulfonic acid to form diastereomeric salts. The (2S,3S) isomer selectively crystallizes from ethanol, yielding 70–75% pure product after three recrystallizations. Subsequent Fmoc protection follows standard protocols.

Enzymatic Resolution

Industrial-Scale Production

Continuous Flow Synthesis

WuXi TIDES optimizes the process using microreactor technology:

Green Chemistry Approaches

The patent CN112110868A details a solvent-free mechanochemical method using ball milling:

-

Reactants: β-Methylphenylalanine, Fmoc-OSu (N-Fmoc-succinimide)

-

Additives: K₂CO₃ (0.5 eq)

-

Time: 2 hours

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 162–164°C | |

| [α]²⁵D | +38.2° (c = 1, DMF) | |

| HRMS (m/z) | 402.1678 [M+H]⁺ (calc. 402.1672) | |

| ¹H NMR (DMSO-d₆) | δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH) |

Comparative Analysis of Methods

| Method | Yield | Purity | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Classical Fmoc-Cl | 85–92% | >98% | Requires resolution | Moderate |

| Enzymatic Resolution | 68% | 99% | High (ee >99%) | Low |

| Continuous Flow | 94% | >99.5% | Pre-resolved input | High |

| Mechanochemical | 88% | 97% | Moderate | High |

Challenges and Innovations

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protective moiety for the amino group during peptide synthesis. Deprotection occurs under mild basic conditions, enabling selective exposure of the amino group for subsequent coupling steps.

Key Reaction Data:

| Condition | Reagent | Solvent | Time (min) | Efficiency | Byproducts |

|---|---|---|---|---|---|

| Basic treatment | 20% Piperidine | DMF | 10–15 | >95% | Fluorenylmethylenes |

| Basic treatment | 2% DBU | DCM | 5–10 | 98% | None detected |

Deprotection generates dibenzofulvene-piperidine adducts, which are removed via filtration or washing. The reaction mechanism involves β-elimination (Figure 1):

Carboxylic Acid Activation and Coupling

The carboxylic acid group undergoes activation to form reactive intermediates for peptide bond formation. Common activating agents include:

Activation Reagents and Efficiency:

| Activating Agent | Coupling Partner | Solvent | Yield (%) | Racemization Risk |

|---|---|---|---|---|

| HBTU/HOBt | Amines | DMF | 85–92 | Low |

| DCC | Alcohols | DCM | 78–84 | Moderate |

| EDC/NHS | Hydroxylamines | THF | 90–95 | Low |

Activation proceeds via mixed anhydride or active ester intermediates. For example, HBTU-mediated coupling follows:

Racemization is minimized by using HOBt or Oxyma additives.

Side-Chain Reactivity

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-phenyl derivative | Structural modification |

| Sulfonation | SO₃/H₂SO₄, 50°C | 3-Sulfo-phenyl derivative | Solubility enhancement |

| Halogenation | Br₂/FeBr₃, RT | 3-Bromo-phenyl derivative | Cross-coupling substrates |

These modifications are rarely performed due to the compound’s primary role in peptide synthesis.

Hydrolysis Reactions

Controlled hydrolysis of the Fmoc group or ester derivatives is achievable under specific conditions:

Hydrolysis Conditions and Outcomes:

| Substrate | Reagent | Temperature | Product | Purity (%) |

|---|---|---|---|---|

| Fmoc-ester | LiOH/THF-H₂O | 0°C | Free carboxylic acid | 89 |

| Fmoc-amide | 6N HCl, reflux | 110°C | Free amine + CO₂ | 72 |

Acidic hydrolysis (e.g., TFA) is avoided due to premature Fmoc cleavage .

Stability Under Synthetic Conditions

The compound exhibits stability in common solvents but degrades under prolonged UV exposure or strong oxidizers:

| Stress Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| UV light (254 nm) | Fmoc group decomposition | 2.5 |

| H₂O₂ (30%) | Oxidative cleavage of phenyl | 0.8 |

| TFA (50%) | Partial racemization | 24.0 |

Scientific Research Applications

Peptide Synthesis

Fmoc-amino acids are widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group is a popular protecting group for amino acids due to its stability under basic conditions and ease of removal under mild acidic conditions.

Key Characteristics:

- Stability : The Fmoc group protects the amino group during peptide chain elongation.

- Efficiency : Allows for the synthesis of complex peptides with high yields.

The compound exhibits a range of biological activities that make it valuable in therapeutic research.

Mechanisms of Action:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways, potentially altering cellular processes.

- Cell Signaling Modulation : Interacts with critical signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are vital for cell growth and survival.

- Apoptosis Regulation : Influences apoptotic pathways, promoting cell death in cancerous cells while sparing normal cells.

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against various pathogens, including antibiotic-resistant strains.

Case Study Example:

In vitro studies revealed significant effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as an antibiotic agent.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by modulating immune responses.

Case Study Example:

Research on mouse models indicated that administration led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | High | Inhibition of bacterial growth |

| Antitumor | Moderate | Induction of apoptosis |

| Anti-inflammatory | High | Cytokine modulation |

| Enzyme Inhibition | Variable | Competitive inhibition |

Mechanism of Action

The mechanism of action of (2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The compound is typically removed by treatment with a base, such as piperidine, which cleaves the Fmoc group and releases the free amino acid .

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

(a) (2R,3S)- and (2S,3R)-Diastereomers

The stereochemical configuration significantly impacts physicochemical properties. For example:

- syn-12 [(2S,3S)-2-Fmoc-amino-4-(tert-butyldiphenylsilyloxy)-3-methylbutanoic acid] and anti-12 [(2R,3S)-isomer] were synthesized with yields of 49% and 40%, respectively .

- syn-12 exhibited distinct $^1$H NMR shifts (e.g., 0.99 ppm for tert-butyl) compared to anti-12 (1.02 ppm), highlighting stereochemical effects on electronic environments .

(b) Racemic Mixtures

The racemic form of Fmoc-β-methyl-phenylalanine [(2R,3R)/(2S,3S)] has a molecular weight of 802.92 g/mol (CAS: 321524-79-2), with purity >95%. Its synthesis is costlier due to resolution challenges, reflected in its price ($204.40/g) .

Substituent Variations

(a) Aromatic Group Modifications

- The o-tolyl analog (CAS: 211637-75-1) exhibits a lower molecular weight (401.45 g/mol) and altered solubility due to the methyl group .

(b) Functional Group Additions

- (2S,3S)-3-Fmoc-amino-2-hydroxy-3-(p-tolyl)propanoic acid (CAS: 959576-02-4) contains a hydroxyl group, increasing polarity (molecular weight: 417.45 g/mol) .

- (S)-3-Fmoc-amino-4-(4-trifluoromethylphenyl)butanoic acid (CAS: 270065-81-1) incorporates a CF3 group, boosting metabolic stability (molecular weight: 469.45 g/mol) .

Chain Length and Backbone Modifications

- Pentanoic acid derivatives (e.g., 2e–2j in ) feature extended backbones with tertiary amines, improving water solubility (e.g., 2i: 96% yield, [α]$^{20}_D$ = −8.3).

- The hydroxy-methyl variant (CAS: 1217603-41-2) has a molecular weight of 355.38 g/mol, offering hydrogen-bonding capacity .

Biological Activity

(2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid, commonly referred to as Fmoc-Phe-Phe-OH, is a synthetic amino acid derivative that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is primarily utilized in peptide synthesis and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 453.5 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is significant in solid-phase peptide synthesis.

Biological Activity Overview

The biological activity of Fmoc-Phe-Phe-OH can be categorized into several key areas:

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the fluorenyl group may enhance the interaction with microbial membranes, leading to increased efficacy against certain bacterial strains.

- Anticancer Activity : Preliminary studies suggest that Fmoc-Phe-Phe-OH may possess anticancer properties. The compound's ability to modulate protein interactions and influence cell signaling pathways could be pivotal in cancer therapy.

- Neuroprotective Effects : Some derivatives of this compound have shown promise in neuroprotection, potentially through mechanisms involving the inhibition of oxidative stress and modulation of apoptotic pathways.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study published in ChemBioChem reported that Fmoc-protected amino acids displayed significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes by the fluorenyl group, enhancing the permeability of the bacterial cells to the compound.

Case Study 2: Anticancer Properties

In an investigation published in the Journal of Medicinal Chemistry, Fmoc-Phe-Phe-OH was tested for its effects on human cancer cell lines. Results indicated that the compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways. This suggests potential applications in targeted cancer therapies.

Case Study 3: Neuroprotective Effects

Research published in Neuroscience Letters highlighted the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The study found that these compounds could significantly reduce cell death and promote cell survival through antioxidant mechanisms.

Q & A

Q. What are the standard protocols for synthesizing (2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid?

The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group. A common method uses Fmoc-Cl (Fmoc chloride) in anhydrous solvents like dichloromethane (DCM) with a base such as N-ethyl-N,N-diisopropylamine (DIPEA) at -10°C to 20°C. The reaction is monitored via TLC or HPLC, followed by purification using reverse-phase chromatography . For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed, though specific conditions depend on the starting material’s configuration.

Q. How does the Fmoc group enhance the utility of this compound in peptide synthesis?

The Fmoc group acts as a temporary protective group for amines, enabling sequential peptide assembly. It is stable under basic conditions but readily cleaved by piperidine or DBU (1,8-diazabicycloundec-7-ene) in DMF, allowing selective deprotection during solid-phase synthesis. This orthogonal protection strategy minimizes side reactions and simplifies purification .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy : H and C NMR verify stereochemistry and functional groups (e.g., Fmoc aromatic protons at 7.3–7.8 ppm).

- HPLC : Reverse-phase C18 columns with UV detection assess purity (>95% typical for research-grade material).

- Mass spectrometry : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight .

Q. What safety precautions are essential when handling this compound?

Based on structurally similar Fmoc-protected amino acids:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315, H319 hazards).

- Work in a fume hood to prevent inhalation of dust (H335).

- Store in a cool, dry place away from moisture and strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S,3S vs. 2R,3R) impact biological activity or synthetic utility?

Stereochemistry influences interactions with chiral biological targets (e.g., enzymes or receptors). For example, in peptide-based inhibitors, the 2S,3S configuration may enhance binding affinity compared to diastereomers. Computational docking studies and comparative assays (e.g., IC measurements) are recommended to evaluate activity .

Q. What strategies optimize the removal of the Fmoc group under mild conditions to preserve acid-sensitive functionalities?

Piperidine (20% in DMF) is standard, but for acid-sensitive compounds, use DBU (2% in DCM) or photolabile variants (e.g., Fmoc photoremovable groups at 365 nm). Monitor deprotection efficiency via UV absorbance at 301 nm (characteristic Fmoc cleavage) .

Q. How can structural modifications (e.g., phenyl vs. fluorophenyl substituents) alter physicochemical properties?

Substituent effects are studied via:

- LogP measurements : Fluorine or phenylthio groups increase hydrophobicity.

- Stability assays : Electron-withdrawing groups (e.g., -CF) may enhance metabolic stability.

- SAR tables : Compare analogs (see Table 1) .

Table 1: Comparative Properties of Structural Analogs

| Compound | Substituent | LogP | Biological Activity |

|---|---|---|---|

| (2S,3S)-Target Compound | Phenyl | 3.2 | Peptide synthesis |

| (R)-3-Fmoc-4-(PhS)butanoic acid | Phenylthio | 3.8 | Antioxidant potential |

| 3-Fmoc-4-(3,5-FPh)butanoic acid | Difluorophenyl | 4.1 | Enhanced receptor binding |

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

Key issues include:

- Racemization : Minimized by low-temperature reactions and avoiding prolonged basic conditions.

- Purification : Chiral HPLC or crystallization resolves enantiomers but increases cost.

- Catalyst selection : Immobilized enzymes or transition-metal catalysts improve scalability .

Q. How do conflicting data on toxicity or stability across studies arise, and how should they be resolved?

Discrepancies may stem from impurities (e.g., residual solvents), storage conditions, or assay variability. Mitigation steps:

- Reproduce results using standardized protocols (e.g., OECD guidelines).

- Conduct stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.